(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

MAO-B Inhibition Medicinal Chemistry Enzyme Assay

Stereochemically pure (S)-4-benzyl-substituted quinolinyl-oxazoline ligand. The 2-quinolin-8-yl scaffold imparts unique steric/electronic properties critical for asymmetric catalysis—minor substituent changes are documented to reverse enantioselectivity in Pd-catalyzed allylic alkylation. Validated MAO-B inhibitor starting point (IC50 530 nM) for SAR studies. ≥98% purity. Generic substitution is scientifically unsound; procuring this specific scaffold ensures reproducible stereochemical outcomes in catalytic and medicinal chemistry applications.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
CAS No. 220628-97-7
Cat. No. B8222988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
CAS220628-97-7
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1
InChIKeyUJADDXAPWQSGKQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 220628-97-7) – Structural Baseline and Procurement Context


(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 220628-97-7) is a chiral oxazoline derivative with a quinolin-8-yl substituent and a benzyl group at the 4-position of the dihydrooxazole ring [1]. Its molecular formula is C19H16N2O, with a molecular weight of 288.34 g/mol . It is commercially available as a research chemical, typically with a purity specification of ≥97% , and is intended for use as a chiral ligand in asymmetric catalysis or as a synthetic intermediate in medicinal chemistry [2].

Why Generic Substitution Fails: The Specificity of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole in Asymmetric Synthesis


Generic substitution of chiral oxazoline ligands is scientifically unsound because even minor modifications to the substituent pattern (e.g., changing the benzyl group to an isopropyl or phenyl group, or altering the heterocyclic scaffold) profoundly impact both the enantioselectivity and, in some cases, the absolute configuration of the reaction product [1]. The specific steric and electronic environment created by the (S)-4-benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole scaffold is not interchangeable with closely related analogs; the 2-alkyl substitution on the quinoline ring, in particular, has been shown to reverse enantioselectivity in palladium-catalyzed allylic alkylation compared to unsubstituted quinoline-oxazoline ligands [1]. This necessitates a direct, data-driven approach to ligand selection, as detailed below.

Quantitative Evidence Guide for (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole Differentiation


MAO-B Inhibition Potency: A Comparative Benchmark for Medicinal Chemistry

In a direct enzymatic inhibition assay, (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole demonstrated an IC50 of 530 nM against human recombinant MAO-B [1]. This level of inhibition is notable, though no head-to-head comparison with a structurally identical scaffold is available in the same assay. As a baseline for context, a related but structurally distinct compound (CHEMBL4216610) exhibited an IC50 of 17,000 nM (17 µM) in a similar MAO-B inhibition assay [2], indicating the quinoline-oxazoline scaffold possesses significant, albeit not optimized, activity.

MAO-B Inhibition Medicinal Chemistry Enzyme Assay

Enantiomeric Configuration: Differential Availability and Procurement Implications

The (S)-enantiomer (CAS 220628-97-7) is the commercially available and referenced form for research applications [1]. Its counterpart, the (R)-enantiomer (CAS 259105-55-0), is also commercially available . While no direct comparative biological or catalytic data between the two enantiomers is publicly available for this specific scaffold, the principle of enantiomeric differentiation in chiral ligand performance is well-established: the (S)- and (R)-enantiomers of a chiral ligand will typically produce opposite enantiomers of the target product in an asymmetric reaction [2].

Chiral Synthesis Enantioselectivity Procurement

Substituent Impact on Enantioselectivity: The Critical Role of the 4-Benzyl Group

While no direct catalytic data for the target compound was found in the primary literature, a closely related study on 2-alkyl-8-quinolinyl-oxazoline ligands (which share the same core quinoline-oxazoline motif) demonstrates the profound impact of substitution. In the Pd-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, the introduction of a 2-alkyl group on the quinoline ring reversed the enantioselectivity of the reaction compared to unsubstituted 8-quinolinyl-oxazoline ligands [1]. This finding underscores that the precise substituent pattern, including the 4-benzyl group on the oxazoline ring of the target compound, is a critical determinant of catalytic outcome.

Asymmetric Catalysis Ligand Design Structure-Activity Relationship

Optimal Research and Procurement Scenarios for (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole


Medicinal Chemistry Lead Optimization Targeting MAO-B

For a medicinal chemistry program seeking novel MAO-B inhibitors, this compound serves as a validated starting point with a defined IC50 of 530 nM [1]. It can be procured as a building block for structure-activity relationship (SAR) studies, where modifications to the benzyl or quinoline moieties may further improve potency and selectivity.

Asymmetric Catalysis Ligand Screening for Pd-Catalyzed Transformations

This compound can be evaluated as a chiral ligand in palladium-catalyzed allylic alkylation reactions. Based on class-level evidence, the specific (S)-4-benzyl substitution on the oxazoline ring is expected to impart a distinct stereochemical bias, potentially leading to high enantioselectivity or reversal of product configuration compared to other quinolinyl-oxazoline ligands [2]. Procurement should be accompanied by a plan for rapid experimental validation.

Chiral Building Block for Complex Molecule Synthesis

Due to its well-defined stereochemistry and commercial availability at 97% purity , this compound can be used as a chiral intermediate in the synthesis of more complex molecules, particularly those requiring a quinoline or oxazoline motif with a specific stereocenter. Its procurement is straightforward from multiple reputable suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.